
Ammonium nonanoate
Overview
Description
Ammonium nonanoate (CAS No. 63718-65-0) is a synthetic, non-selective contact herbicide derived from nonanoic acid (pelargonic acid) and ammonia. It is classified as a soap salt due to its ionic structure (NH₄⁺ paired with a C9 fatty acid carboxylate) . Naturally occurring nonanoic acid is found in plants and animal tissues, but the ammonium salt form is industrially synthesized for agricultural use .
Preparation Methods
Industrial Scale Production
On an industrial scale, ammonium nonanoate is produced using similar principles but with optimized conditions for large-scale efficiency.
Preparation of this compound Emulsions
For agricultural applications, this compound is often formulated into emulsions to enhance its herbicidal properties.
Steps :
- Follow the basic preparation method described above to synthesize this compound.
- Add emulsifiers, preservatives, penetrating agents, thickeners, antifreeze agents, and water to the this compound solution.
- Stir thoroughly to achieve a stable emulsion suitable for use as a weed-killing agent.
Comparison of Methods
Method | Key Features | Advantages | Limitations |
---|---|---|---|
Neutralization in Water | Simple reaction using ammonia and water | No byproducts; efficient | Requires precise pH control |
Industrial Scale Production | Uses oleic acid as precursor | Cost-effective; scalable | Requires distillation equipment |
Emulsion Formulation | Addition of stabilizing agents | Enhanced herbicidal properties | Additional processing steps |
Technical Notes
- Reaction Conditions : Maintaining proper temperature (around 60°C) and pH (~8) is critical for efficient synthesis.
- Purity of Raw Materials : High-purity nonanoic acid ensures better product quality and minimizes impurities.
- Environmental Considerations : The process generates no hazardous byproducts, making it environmentally friendly.
Chemical Reactions Analysis
Thermal Decomposition
At elevated temperatures (>120°C), ammonium nonanoate decomposes into nonanoic acid and ammonia gas ( ):Critical Data :
- Decomposition Onset : 120°C.
- Byproducts : Nonanoic acid (recovered) and gaseous NH₃.
Hydrolysis in Aqueous Media
In water, this compound dissociates into nonanoate anions (C₉H₁₇O₂⁻) and ammonium ions (NH₄⁺). Under acidic or alkaline conditions, further reactions occur:
Condition | Reaction | Products |
---|---|---|
Acidic (pH <5) | \text{C}9\text{H}{17}\text{O}_2^-\text{NH}_4^+ + \text{H}^+ → \text{C}9\text{H}{18}\text{O}_2 + \text{NH}_4^+ | Nonanoic acid + ammonium ions |
Alkaline (pH >9) | \text{C}9\text{H}{17}\text{O}_2^-\text{NH}_4^+ + \text{OH}^- → \text{C}9\text{H}{17}\text{O}_2^- + \text{NH}_3 + \text{H}_2\text{O} | Nonanoate anions + ammonia gas |
Stability : Stable at neutral pH but prone to hydrolysis in extreme conditions ( ).
Biodegradation in Soil
Microbial action rapidly degrades this compound in soil environments ( ):Degradation Metrics :
- Half-Life : <1 day (aerobic soil).
- Primary Pathway : β-oxidation by soil bacteria (e.g., Pseudomonas spp.).
Reactivity with Oxidizing Agents
This compound reacts with strong oxidizers (e.g., peroxides), though specific products are undocumented. Safety data highlight incompatibility with such agents, necessitating segregation in storage ( ).
Derivatization into Ionic Liquids
Quaternary this compound-based ionic liquids (ILs) are synthesized by combining this compound with quaternary ammonium cations (e.g., benzalkonium):Applications : Enhanced herbicidal activity and reduced volatility ( ).
Environmental Fate and Byproducts
- Photolysis : Minimal contribution due to low UV absorption.
- Hydrolysis : Dominant in aquatic systems, forming nonanoic acid.
- Adsorption : Low soil adsorption (log Kₒc = 3.2), favoring mobility.
Byproducts :
- Nonanoic Acid : Primary degradation product (low toxicity, LD₅₀ >2,000 mg/kg in rats).
- CO₂ : Terminal product of microbial metabolism.
Table 2: Environmental Degradation Metrics ( )
Parameter | Value | Conditions |
---|---|---|
Soil Half-Life | <1 day | Aerobic, 25°C, pH 6.5–7.5 |
Water Solubility | 284 mg/L (20°C) | Facilitates aqueous hydrolysis |
Kₒc (Soil Adsorption) | 3.2 | Low adsorption, high mobility |
Scientific Research Applications
Herbicidal Applications
Weed Control
Ammonium nonanoate has been extensively studied for its efficacy in weed control. Research indicates that it can achieve weed suppression rates between 88% to 98% when applied to crops like pumpkin, significantly outperforming other natural herbicides such as clove oil and cinnamon oil . The following table summarizes key findings from studies on its herbicidal efficacy:
Biopesticide Applications
Target Pests
this compound is utilized as a biopesticide for controlling various insect pests. It has been shown to be effective against the melon fly (Bactrocera cucurbitae), a significant pest in cucurbit crops. Studies have demonstrated that formulations containing this compound can reduce pest populations effectively while posing minimal risk to non-target organisms .
Case Study: Melon Fly Control
In a controlled study, this compound was applied to infested crops, resulting in significant reductions in melon fly populations. The compound's rapid degradation and low toxicity to mammals make it an attractive option for sustainable pest management practices .
Environmental Impact
Safety Profile
The U.S. Environmental Protection Agency (EPA) has assessed this compound and concluded that it poses minimal risks to human health and the environment when used according to label directions. The compound is classified as practically non-toxic to mammals with no significant concerns for non-target organisms when applied correctly .
Integrated Pest Management (IPM)
This compound fits well within Integrated Pest Management frameworks due to its effectiveness and safety profile. Its use can be combined with other pest control methods to enhance overall efficacy while minimizing chemical inputs in agricultural systems. This approach supports sustainable agriculture by reducing reliance on synthetic pesticides.
Mechanism of Action
Ammonium nonanoate exerts its effects by disrupting plant cell membranes, leading to rapid cell desiccation and death . This disruption is primarily due to its ability to reduce the pH within plant cells, causing cell membrane breakdown . The molecular targets include the lipid bilayers of cell membranes, which are essential for maintaining cell integrity .
Comparison with Similar Compounds
Key Properties :
- Mode of Action : Disrupts plant cell membranes via physical contact, causing rapid desiccation and necrosis .
- Applications : Used in organic farming for weed control in onions, vineyards, orchards, and ornamental crops at concentrations of 4–10% .
Ammonium nonanoate belongs to the fatty acid salt herbicide group. Below is a comparative analysis with structurally related compounds and alternative herbicides.
Table 1: Comparison of Fatty Acid Salt Herbicides
Key Findings :
- Efficacy: this compound outperforms shorter-chain salts (e.g., C8) but is less effective than potassium oleate on perennial weeds due to chain-length-dependent penetration .
- Environmental Impact: All fatty acid salts degrade rapidly, but this compound’s C9 chain balances biodegradability and herbicidal activity .
Table 2: Comparison with Non-Soap Salt Herbicides
Key Findings :
- Effectiveness: Glyphosate is superior for mature perennials, but this compound matches its efficacy on young weeds (<30 days old) .
- Safety: this compound poses minimal risk to non-target organisms (e.g., honeybees, aquatic life), unlike glyphosate .
- Cost: this compound ($187–$270/acre) is more expensive than mechanical methods (e.g., steam: $32/acre) but cheaper than clove oil .
Research Findings and Limitations
- Onion Crop Trials: In organic Vidalia® onion systems, this compound (8–10%) provided 40–80% control of cutleaf evening-primrose but failed to protect yields due to inconsistent performance .
- Temperature Sensitivity : Crystallizes below 0°C, requiring careful storage .
Q & A
Q. Basic: What is the mode of action of ammonium nonanoate as a herbicide, and how does it differ from systemic herbicides?
This compound acts as a contact herbicide with a physical mode of action. It disrupts plant cell membranes by dissolving the lipid bilayer, leading to rapid desiccation and necrosis of exposed tissues . Unlike systemic herbicides (e.g., glyphosate), it lacks translocation within the plant and requires thorough spray coverage to ensure direct contact with target weeds. Experimental validation involves microscopy to observe membrane rupture and pH shifts in treated tissues .
Q. Basic: What physicochemical properties of this compound are critical for its herbicidal activity?
Key properties include:
- Solubility : Highly water-soluble (40% active ingredient in commercial formulations) .
- Stability : Stable in storage but rapidly degrades in soil via microbial activity .
- pH sensitivity : Effectiveness increases under higher ambient temperatures due to accelerated membrane disruption .
Researchers must standardize these parameters in efficacy trials to minimize variability .
Q. Advanced: How should experimental designs account for variable efficacy of this compound across weed species and growth stages?
Optimal experimental design includes:
- Growth stage : Apply at early vegetative stages (2–4 leaves) for maximum sensitivity, as mature plants exhibit tolerance due to thicker cuticles .
- Concentration : Use 6–15% v/v diluted solutions (2.4–6% active ingredient) for broad-spectrum control .
- Replication : Include multiple application timings to assess regrowth potential in perennials .
Reference the 2019 ASHS study showing 48–81% weed biomass reduction in Polygonum aviculare with sequential treatments .
Q. Advanced: How can researchers resolve contradictions in reported toxicity data on non-target organisms?
Methodological considerations:
- Exposure routes : Aquatic toxicity (e.g., LC50 for Daphnia magna) is high but mitigated by rapid soil adsorption and biodegradation .
- Field vs. lab conditions : Simulate real-world application (e.g., drift reduction) to avoid overestimating risks .
- Species specificity : Honey bees show low sensitivity, but aquatic invertebrates require protective buffer zones .
Q. Basic: What are the EPA-approved application protocols for this compound in research settings?
- Spray volume : Ensure thorough leaf wetness (≥300 L/ha) .
- Timing : Apply during low wind to minimize drift and avoid rainfall within 6 hours .
- Safety : Use PPE (gloves, goggles) to prevent eye/skin irritation .
EPA’s Biopesticide Registration Action Document (BRAD) provides detailed guidelines .
Q. Advanced: What statistical methods are appropriate for analyzing treatment effects in multi-factorial this compound trials?
- ANOVA : Compare mean weed biomass reduction across treatments (e.g., saturated steam vs. This compound) .
- Mixed-effects models : Account for random effects like field heterogeneity or seasonal variability .
- Cost-effectiveness analysis : Use non-parametric tests to evaluate economic viability (e.g., 42/acre for brush-weeding) .
Q. Basic: How does this compound compare to capric/caprylic acid blends in weed suppression?
- Efficacy : this compound achieves 43–90% control of knotweed (Polygonum aviculare), outperforming capric + caprylic acid (45–75%) .
- Mechanism : Both disrupt cell membranes, but this compound’s higher solubility enhances foliar absorption .
- Cost : this compound is less cost-effective (187/acre) in large-scale trials .
Q. Advanced: What molecular techniques can elucidate pH-dependent cellular disruption by this compound?
- Electron microscopy : Visualize membrane integrity post-application .
- Fluorescent probes : Track intracellular pH changes in real-time .
- Metabolomics : Identify leakage of cellular contents (e.g., electrolytes, sugars) .
Q. Basic: What regulatory considerations impact the use of this compound in organic agriculture research?
- OMRI certification : Approved for non-food uses (e.g., weed control in ornamental crops) but requires exemption petitions for food crops .
- Label restrictions : Prohibits direct application to water bodies due to aquatic toxicity .
- Tolerance exemptions : Residues exempted under 40 CFR 180.1284 for food safety .
Q. Advanced: How can this compound be integrated with mechanical weed control in no-till systems?
- Sequential treatments : Combine initial brush-weeding (58–89% efficacy) with follow-up this compound sprays to suppress regrowth .
- Synergy : Pre-treatment with steam (83–93% control) enhances this compound’s penetration into weed tissues .
- Experimental metrics : Measure weed density reduction and soil health parameters (microbial diversity, organic matter) post-integration .
Properties
CAS No. |
63718-65-0 |
---|---|
Molecular Formula |
C9H21NO2 |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
azane;nonanoic acid |
InChI |
InChI=1S/C9H18O2.H3N/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11);1H3 |
InChI Key |
KLIDOSBTXDALBI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)[O-].[NH4+] |
Canonical SMILES |
CCCCCCCCC(=O)O.N |
Key on ui other cas no. |
63718-65-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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